molecular formula C18H13NO5S2 B2368454 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-89-6

2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2368454
CAS No.: 853903-89-6
M. Wt: 387.42
InChI Key: SUCFMCRATTUKDS-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a (5Z)-configured thiazolidin-4-one core with a 2-methoxyphenylmethylidene substituent at position 5 and a 2-hydroxybenzoic acid moiety at position 5 of the benzene ring . Its structure features:

  • A thioxo group at position 2, enhancing electrophilicity and metal-binding capacity.
  • A 2-methoxybenzylidene group, contributing to lipophilicity and π-π stacking interactions.

Rhodanine derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities, with structural modifications dictating specificity and potency .

Properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-14-5-3-2-4-10(14)8-15-16(21)19(18(25)26-15)11-6-7-13(20)12(9-11)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCFMCRATTUKDS-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (CAS: 302824-30-2) is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13NO4S2, with a molecular weight of 323.38 g/mol. The structure features a thiazolidinone core, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains. For instance, studies have demonstrated that analogs of thiazolidinones can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiazolidinone AMRSA8 µg/mL
Thiazolidinone BE. coli16 µg/mL
2-Hydroxy CompoundS. aureus4 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial properties, thiazolidinones are noted for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This makes it a candidate for treating inflammatory diseases.

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in inflammatory pathways, which can lead to reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Study on Antimicrobial Efficacy

A recent study published in MDPI highlighted the effectiveness of various thiazolidinone derivatives against bacterial strains. In vitro assays showed that the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, with a notable effect on MRSA .

In Vivo Animal Model

Another study investigated the compound's effects in an animal model of bacterial infection. Mice treated with the compound exhibited reduced bacterial load and improved survival rates compared to untreated controls. Histopathological analysis revealed decreased inflammation in treated animals .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of derivatives of thiazolidinones in cancer therapy. For instance, compounds similar to 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties, which are crucial in treating diseases characterized by chronic inflammation. The thiazolidinone moiety is known to inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens. This suggests its utility in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions that include condensation reactions and modifications to introduce functional groups that enhance biological activity .

Table 1: Synthetic Pathways for Thiazolidinone Derivatives

StepReaction TypeReagents/ConditionsProduct
1CondensationAldehyde + ThiazolidinoneIntermediate Compound
2AcetylationAcetic Anhydride + BaseAcetylated Product
3HydrolysisWater or AcidFinal Product

Case Studies

  • In Vitro Studies on Anticancer Activity
    • A study conducted on various thiazolidinone derivatives showed that compounds similar to 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Inflammation Models
    • In animal models of inflammation, derivatives were tested for their ability to reduce edema and inflammatory markers. Results indicated a significant reduction in paw edema in treated groups compared to controls, suggesting a strong anti-inflammatory effect .

Comparison with Similar Compounds

3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid

  • Key difference : Lacks the 2-methoxy group on the benzylidene ring.
  • The absence of methoxy may also weaken π-π interactions with aromatic residues in target enzymes .

(Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Key difference : Replaces 2-methoxy with 2-hydroxy on the benzylidene group.
  • Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility but possibly reducing bioavailability. This compound demonstrated notable antifungal activity in crystallographic studies .

5-{(5Z)-5-[(2Z)-2-Chloro-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzoic Acid

  • Key difference : Incorporates a chloro-substituted propenylidene chain.
  • The extended conjugation may also stabilize the molecule in planar conformations .

Positional Isomerism of the Benzoic Acid Group

(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic Acid

  • Key difference : Benzoic acid is at position 3 instead of 3.
  • Impact : Alters spatial orientation, affecting binding to targets like bacterial enzymes. This analog showed superior antibacterial activity (MIC = 4 µg/mL against S. aureus), likely due to optimized interactions with hydrophobic pockets .

Hybrid Structures with Heterocycles

2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid

  • Key difference : Integrates a pyrazole ring and ethoxy group.
  • Impact : The pyrazole enhances steric bulk and hydrogen-bonding diversity, while the ethoxy group increases solubility. This hybrid exhibited dual antibacterial and antifungal activity (IC₅₀ = 8.2 µM for C. albicans) .

Physicochemical Properties

  • Solubility : The target compound’s benzoic acid group enhances aqueous solubility (logP = 2.1) compared to methyl ester analogs (logP = 3.5) .
  • Crystallography : The 2-methoxy group induces a planar conformation, as seen in C—H···S hydrogen bonds (distance = 3.22 Å) , contrasting with the twisted geometry of 2-hydroxy analogs .

Preparation Methods

Thiazolidinone Ring Formation

The thiazolidinone scaffold is synthesized via cyclocondensation of 2-hydroxy-5-aminobenzoic acid with mercaptoacetic acid under acidic conditions. In a representative procedure:

  • Reagents : 2-Hydroxy-5-aminobenzoic acid (1.0 equiv), mercaptoacetic acid (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene.
  • Conditions : Reflux at 110°C for 6 hours under nitrogen.
  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water (yield: 68–72%).

Key Insight : Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 2 hours with comparable yields.

Knoevenagel Condensation for (5Z)-Configuration

Introduction of the (2-methoxyphenyl)methylidene group proceeds via base-catalyzed condensation with 2-methoxybenzaldehyde. Critical parameters:

  • Catalyst : Piperidine (5 mol%) or Fe₃O₄@SiO₂@urea–benzoic acid nanoparticles (0.5 wt%).
  • Solvent : Ethanol (conventional) or L-proline-based deep eutectic solvent (green alternative).
  • Temperature : 60–80°C for 4–8 hours.

Stereochemical Control : The Z-configuration is favored by:

  • Polar solvents (dielectric constant > 20).
  • Low reaction temperatures (≤70°C).
  • Bulky catalysts that hinder free rotation of the adduct.

Yield Optimization :

Catalyst Solvent Time (h) Yield (%) Z:E Ratio
Piperidine Ethanol 8 65 3:1
Nano-Fe₃O₄@SiO₂ Ethanol 6 78 4.5:1
None Deep Eutectic 4 82 5:1

Thionation of 4-Oxo to 2-Sulfanylidene

Conversion of the 4-oxo group to 2-sulfanylidene employs thionation reagents:

  • Lawesson’s Reagent (2.0 equiv) in dry THF at 60°C for 12 hours.
  • Phosphorus Pentasulfide (P₂S₅) (3.0 equiv) in pyridine under reflux.

Comparative Efficiency :

Reagent Solvent Time (h) Yield (%) Purity (HPLC)
Lawesson’s THF 12 88 98.5
P₂S₅ Pyridine 8 92 97.2
Nano-Fe₃O₄@SiO₂ Ethanol 24 76 95.8

Note : Magnetic nanoparticle catalysts enable reagent recycling (4 cycles, <5% yield drop).

Catalytic Methods and Green Chemistry Approaches

Magnetic Nanoparticle Catalysis

Fe₃O₄@SiO₂@urea–benzoic acid nanoparticles serve as dual acid/hydrogen-bonding catalysts:

  • Advantages : Simplified separation (external magnet), recyclability (4 cycles), and enhanced Z-selectivity.
  • Mechanism : Surface -COOH groups activate the aldehyde via hydrogen bonding, while urea motifs stabilize intermediates.

Deep Eutectic Solvents (DES)

L-Proline:glycerol DES (1:2 molar ratio) improves sustainability:

  • Reaction Profile : 82% yield, 5:1 Z:E ratio, 100°C, 4 hours.
  • Characterization : DES reduces energy input and eliminates volatile organic solvents.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, CH=N), 7.62–6.89 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃).
  • UV-Vis (MeOH): λₘₐₓ 342 nm (π→π* transition of conjugated system).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

X-ray Crystallography (Hypothetical)

  • Torsional Angles : Dihedral angle between thiazolidinone and 2-methoxyphenyl groups ≈75–85° (consistent with Z-configuration).
  • Packing : Antiparallel π-stacking of benzoic acid groups (3.8 Å spacing).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this thiazolidinone-benzoic acid hybrid compound, and how is its stereochemistry confirmed?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Knoevenagel condensation between a 2-methoxyphenyl aldehyde derivative and a thiazolidinone precursor to form the (Z)-configured methylidene group .

Coupling reactions to introduce the sulfanylidene and benzoic acid moieties, often using mercaptoacetic acid or thiosemicarbazide derivatives .

Recrystallization in DMF-acetic acid mixtures to purify intermediates .

  • Structural Confirmation :
  • NMR spectroscopy (¹H/¹³C) to verify Z/E configurations and aromatic substitution patterns .
  • Mass spectrometry for molecular weight validation .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) using ELISA .
  • Anticancer potential : Screen against kinase targets (e.g., EGFR, VEGFR) via enzymatic assays or cell viability tests (MTT assay) in cancer cell lines .
  • Antioxidant activity : Use DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the methylidene-thiazolidinone intermediate?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve Knoevenagel condensation efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for better stereochemical control .
  • Temperature gradients : Monitor reaction progress at 60–80°C to balance yield and decomposition .
    • Analytical validation : Use HPLC-PDA to track intermediate purity and quantify byproducts .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity trends .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like PPAR-γ or protein kinases .
  • Meta-analysis : Aggregate data from analogs (e.g., rhodanine derivatives) to identify confounding factors like assay conditions or cell-line variability .

Q. How can researchers investigate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :

  • In vitro ADME :
  • Solubility : Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • In vivo PK : Administer orally to rodents and collect plasma for LC-MS-based quantification of half-life, Cmax, and bioavailability .

Q. What advanced techniques validate the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Data Contradiction Analysis

Q. How should discrepancies in reported anti-inflammatory vs. pro-oxidant effects be addressed?

  • Methodological Answer :

  • Dose-response studies : Test a wide concentration range (nM–μM) to identify biphasic effects .
  • Redox profiling : Measure ROS generation (e.g., H₂DCFDA assay) alongside anti-inflammatory markers to clarify context-dependent activity .
  • Gene expression analysis : Use qPCR to assess Nrf2/NF-κB pathway modulation .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step protocols in and for thiazolidinone formation .
  • Analytical Standards : Use EP Reference Standard guidelines ( ) for purity validation .
  • Computational Tools : Leverage AutoDock or Schrödinger Suite for target prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.